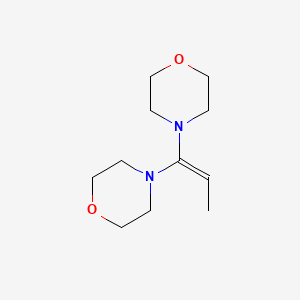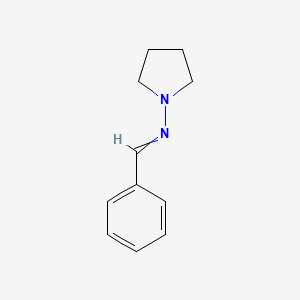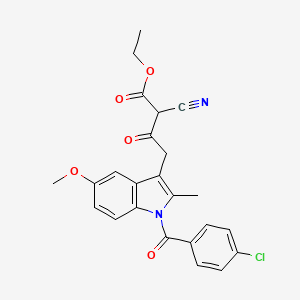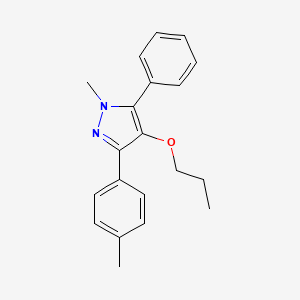
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl, phenyl, and propoxy groups
Métodos De Preparación
The synthesis of 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Industrial production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions: Typical reagents include halogens for halogenation, acids for protonation, and bases for deprotonation. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Aplicaciones Científicas De Investigación
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways involved: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparación Con Compuestos Similares
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Examples include other pyrazole derivatives with different substituents, such as 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-ethoxy-1H-pyrazole and 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-butoxy-1H-pyrazole.
Propiedades
Número CAS |
60627-73-8 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-methyl-3-(4-methylphenyl)-5-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C20H22N2O/c1-4-14-23-20-18(16-12-10-15(2)11-13-16)21-22(3)19(20)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 |
Clave InChI |
XSDFHZUIRVOYIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(N(N=C1C2=CC=C(C=C2)C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
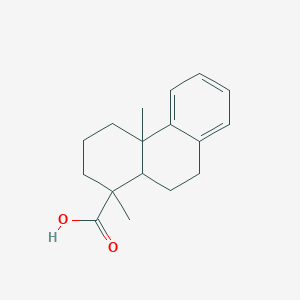
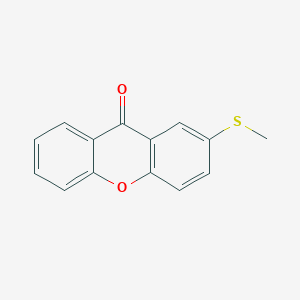
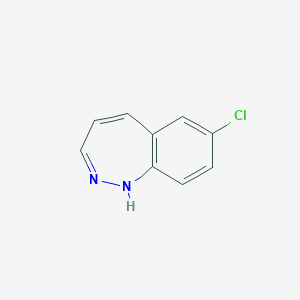


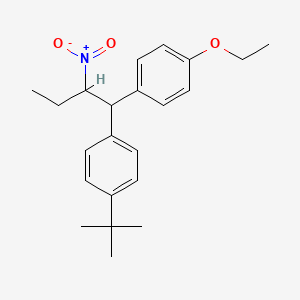
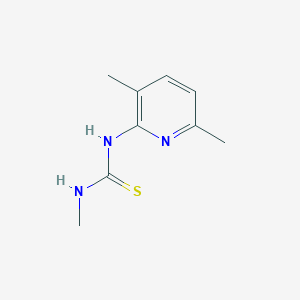
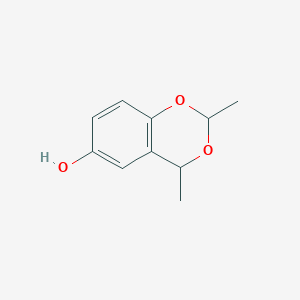
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
